WEHI-539 hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El hidrocloruro de WEHI-539 es un inhibidor potente y selectivo de la proteína antiapoptótica Bcl-XL, un miembro de la familia Bcl-2. Este compuesto ha sido ampliamente estudiado por su capacidad para inducir la apoptosis en las células cancerosas al dirigirse selectivamente a Bcl-XL, promoviendo así la muerte celular en las células malignas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del hidrocloruro de WEHI-539 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmenteLas condiciones de reacción suelen implicar el uso de disolventes orgánicos como el dimetilsulfóxido (DMSO) y varios catalizadores para facilitar las reacciones .

Métodos de producción industrial: La producción industrial del hidrocloruro de WEHI-539 sigue rutas sintéticas similares, pero a mayor escala. El proceso está optimizado para el rendimiento y la pureza, y a menudo implica cromatografía líquida de alta resolución (HPLC) para la purificación y el control de calidad. El compuesto se produce típicamente en forma de polvo y se almacena en condiciones desecadas a bajas temperaturas para mantener la estabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones: El hidrocloruro de WEHI-539 experimenta principalmente reacciones de sustitución debido a la presencia de grupos funcionales reactivos como los anillos tiazol y benzotiazol. También puede participar en reacciones de oxidación y reducción en condiciones específicas .

Reactivos y condiciones comunes:

Reacciones de sustitución: Los reactivos comunes incluyen agentes halogenantes y nucleófilos. Las condiciones a menudo implican disolventes orgánicos y temperaturas suaves.

Reacciones de oxidación: Se pueden utilizar agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reacciones de reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean comúnmente.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios derivados sustituidos del hidrocloruro de WEHI-539, mientras que las reacciones de oxidación y reducción pueden modificar los grupos funcionales presentes en la molécula .

Aplicaciones Científicas De Investigación

Research Applications

-

Cancer Stem Cell Targeting :

- In studies involving cancer stem cells (CSCs), WEHI-539 has demonstrated the ability to decrease clonogenic capacity when combined with other inhibitors like ABT-737 and ABT-199. This suggests that CSCs rely on BCL-XL for survival, making WEHI-539 a potential therapeutic agent to target these resilient cell populations .

- Synergistic Cytotoxicity :

- Induction of Apoptosis :

- Impact on Platelets :

Case Study 1: Cancer Stem Cells

A study conducted by Colak et al. demonstrated that treatment with WEHI-539 significantly reduced the clonogenic potential of colon CSCs. When these cells were treated with WEHI-539 alongside standard chemotherapeutics, there was a notable increase in sensitivity to oxaliplatin, suggesting that BCL-XL inhibition could enhance the efficacy of existing treatments .

Case Study 2: Leukemia Treatment

In a study published in PubMed, researchers explored the effects of combining WEHI-539 with ABT-199 on U937 leukemic cells. The findings revealed that this combination led to enhanced cytotoxic effects and provided insights into the underlying mechanisms involving MCL1 degradation and apoptosis induction .

Data Table: Summary of Key Findings

| Study | Cell Type | Treatment | Outcome |

|---|---|---|---|

| Colak et al. (2014) | Colon CSCs | WEHI-539 + Oxaliplatin | Increased sensitivity and reduced clonogenicity |

| Recent Study (2022) | U937 Leukemia Cells | WEHI-539 + ABT-199 | Synergistic cytotoxicity via MCL1 degradation |

| Research on Platelets | Mouse Platelets | WEHI-539 Alone | Induction of apoptosis |

Mecanismo De Acción

El hidrocloruro de WEHI-539 ejerce sus efectos mediante la unión selectiva a la proteína Bcl-XL, inhibiendo así su función antiapoptótica. Esta unión evita que Bcl-XL interactúe con proteínas proapoptóticas como Bim, lo que lleva a la activación de la vía apoptótica y la subsiguiente muerte celular. La alta afinidad del hidrocloruro de WEHI-539 por Bcl-XL (con una constante de disociación, Kd, de 0.6 nM) asegura su potente actividad .

Compuestos similares:

ABT-737: Otro inhibidor de la familia Bcl-2, pero con un perfil de diana más amplio que incluye Bcl-2 y Bcl-W.

Navitoclax (ABT-263): Un inhibidor dual de Bcl-2 y Bcl-XL, utilizado en ensayos clínicos para el tratamiento del cáncer.

Venetoclax (ABT-199): Un inhibidor selectivo de Bcl-2 con mínima actividad contra Bcl-XL, aprobado para el tratamiento de la leucemia linfocítica crónica.

Singularidad del hidrocloruro de WEHI-539: El hidrocloruro de WEHI-539 es único por su alta selectividad para Bcl-XL sobre otros miembros de la familia Bcl-2. Esta selectividad reduce el potencial de efectos fuera de diana y mejora su utilidad como herramienta de investigación y posible agente terapéutico .

Comparación Con Compuestos Similares

ABT-737: Another Bcl-2 family inhibitor, but with a broader target profile including Bcl-2 and Bcl-W.

Navitoclax (ABT-263): A dual inhibitor of Bcl-2 and Bcl-XL, used in clinical trials for cancer treatment.

Venetoclax (ABT-199): A selective Bcl-2 inhibitor with minimal activity against Bcl-XL, approved for the treatment of chronic lymphocytic leukemia.

Uniqueness of WEHI-539 Hydrochloride: this compound is unique in its high selectivity for Bcl-XL over other Bcl-2 family members. This selectivity reduces the potential for off-target effects and enhances its utility as a research tool and potential therapeutic agent .

Actividad Biológica

WEHI-539 hydrochloride is a potent and selective small-molecule inhibitor of B-cell lymphoma-extra large (BCL-XL), a member of the BCL-2 family of proteins known for its role in regulating apoptosis. This compound has garnered attention for its potential therapeutic applications in cancer treatment due to its ability to induce apoptosis in various cell types, particularly those resistant to conventional therapies.

WEHI-539 exerts its biological activity primarily through the selective inhibition of BCL-XL, which is often overexpressed in solid tumors, contributing to cancer cell survival and resistance to chemotherapy. The compound binds with high affinity to the BCL-XL protein, demonstrating an IC50 value of 1.1 nM and a dissociation constant (Kd) of 0.6 nM . By inhibiting BCL-XL, WEHI-539 promotes the release of pro-apoptotic factors from mitochondria, leading to cell death.

Apoptosis Induction

In mouse embryonic fibroblast (MEF) cells lacking the anti-apoptotic protein MCL-1, WEHI-539 effectively induces apoptosis, as evidenced by:

In contrast, MEF cells deficient in BAK (another pro-apoptotic mediator regulated by BCL-XL) are resistant to WEHI-539, highlighting the critical role of these proteins in mediating apoptosis .

In Vitro Studies

WEHI-539 has been tested across various cancer cell lines, including human colon cancer cells. Notably, it has shown significant effects on cancer stem cells (CSCs), which are often implicated in tumor recurrence and metastasis. Key findings include:

- Clonogenic Assays : Limiting dilution analysis revealed that WEHI-539 decreases the clonogenic capacity of CSCs. This effect can be reversed by ectopic overexpression of BCL-XL, indicating that CSCs rely on BCL-XL for survival .

- Synergistic Effects : When combined with other chemotherapeutic agents like oxaliplatin, WEHI-539 sensitizes CSCs, enhancing their susceptibility to treatment .

In Vivo Studies

Research indicates that WEHI-539 can effectively reduce tumor growth in vivo by promoting apoptosis in BCL-XL-dependent tumors. In animal models, treatment with WEHI-539 led to a significant decrease in platelet counts due to its action on BCL-XL, which is also involved in platelet survival .

Pharmacokinetic Properties

The pharmacokinetic profile of WEHI-539 has been evaluated, demonstrating acceptable properties for potential therapeutic use. For instance:

| Parameter | Value |

|---|---|

| C max (μM) | 1.8 |

| T max (hr) | 2 |

| AUC (μM·h) | 9.19 |

| C 12h (μM) | 0.18 |

These values suggest that WEHI-539 maintains effective concentrations within therapeutic ranges for a sufficient duration following administration .

Case Studies and Clinical Implications

Several studies have highlighted the potential clinical implications of WEHI-539:

- Colon Cancer Treatment : Research demonstrated that WEHI-539 could overcome chemoresistance in colon cancer stem cells by targeting BCL-XL, suggesting its utility as a combination therapy with existing chemotherapeutics .

- Neuroprotection : In neuronal models, low concentrations of WEHI-539 have shown protective effects against glutamate-induced excitotoxicity by inhibiting the pro-apoptotic actions mediated by ΔN-Bcl-xL . This finding opens avenues for exploring WEHI-539's role beyond oncology.

Propiedades

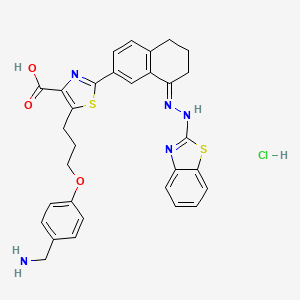

IUPAC Name |

5-[3-[4-(aminomethyl)phenoxy]propyl]-2-[(8E)-8-(1,3-benzothiazol-2-ylhydrazinylidene)-6,7-dihydro-5H-naphthalen-2-yl]-1,3-thiazole-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29N5O3S2.ClH/c32-18-19-10-14-22(15-11-19)39-16-4-9-27-28(30(37)38)34-29(40-27)21-13-12-20-5-3-7-24(23(20)17-21)35-36-31-33-25-6-1-2-8-26(25)41-31;/h1-2,6,8,10-15,17H,3-5,7,9,16,18,32H2,(H,33,36)(H,37,38);1H/b35-24+; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJBYTVIQTMIXGA-DYICZVFTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)C3=NC(=C(S3)CCCOC4=CC=C(C=C4)CN)C(=O)O)C(=NNC5=NC6=CC=CC=C6S5)C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C=C(C=C2)C3=NC(=C(S3)CCCOC4=CC=C(C=C4)CN)C(=O)O)/C(=N/NC5=NC6=CC=CC=C6S5)/C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30ClN5O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

620.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.